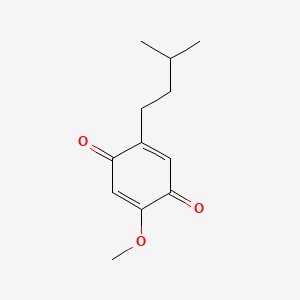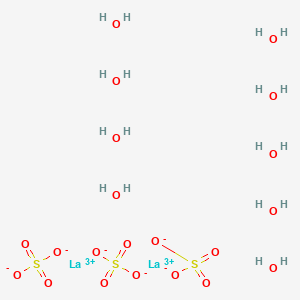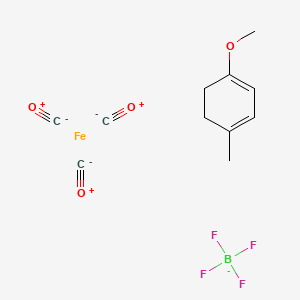
Tungsten carbide cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten carbide cobalt, often referred to as cemented carbide, is a composite material known for its exceptional hardness, wear resistance, and durability. This compound is a blend of tungsten carbide, a material recognized for its extreme hardness, and cobalt, which acts as a binder to hold the tungsten carbide particles together. The combination of these elements results in a material that is exceptionally strong and versatile, making it invaluable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Powder Preparation: Tungsten carbide powder is mixed with cobalt powder in precise ratios.
Compaction: The mixed powders are pressed into a desired shape using high pressure.
Sintering: The compacted material is heated to a temperature just below the melting point of cobalt.
Industrial Production Methods:
Molten Salt Electrolysis: This method involves using tungsten carbide-cobalt scrap as a sacrificial anode and an electrolyte composed of sodium chloride and potassium chloride salts.
Solid-Phase, Liquid-Phase, and Vapor-Phase Methods: These methods are used to prepare ultra-fine tungsten carbide powders.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially at high temperatures.
Reduction: Reduction reactions can be used to revert tungsten trioxide back to tungsten carbide.
Carburization: This reaction involves the formation of tungsten carbide from tungsten and carbon sources.
Common Reagents and Conditions:
Oxidation: High temperatures and oxygen-rich environments are common conditions for oxidation reactions.
Reduction: Hydrogen gas is commonly used as a reducing agent in reduction reactions.
Carburization: Graphite or other carbon sources are used in carburization reactions, typically at temperatures ranging from 900 to 2000°C.
Major Products Formed:
Oxidation: Tungsten trioxide and cobalt oxide.
Reduction: Tungsten carbide.
Carburization: Tungsten carbide.
Chemistry:
- This compound is used in the production of cutting tools, abrasives, and wear-resistant coatings due to its hardness and durability .
Biology and Medicine:
- Research is being conducted on the use of this compound in biomedical applications, such as radiation shielding materials .
Industry:
Wissenschaftliche Forschungsanwendungen
Selective Laser Sintering (SLS) for Manufacturing Moulds and Parts : WC-Co is produced using SLS to create wear-resistant materials for cutting tools and molds. This combines the material properties of a composite with the flexibility of the production process, enhancing mechanical properties through bronze infiltration (Kumar, 2009).
Machining Challenges and Solutions : Due to its hardness, WC-Co is difficult to machine. Studies have focused on wheel wear and workpiece surface roughness in creep-feed grinding of WC-Co using resin-bonded nickel-coated diamond wheels (Abdullah, Pak, Farahi, Barzegari, 2007).
Toxicological Impact on Mammalian Cells : Research has investigated the impact of different tungsten-based nanoparticles, including WC-Co, on cultured mammalian cells, focusing on the formation of reactive oxygen species and micronuclei (Kühnel, Scheffler, Wellner, Meißner, Potthoff, Busch, Springer, Schirmer, 2012).
Electric Discharge Machining (EDM) for WC/Co Composites : WC-Co is used in manufacturing cutting tools, dies, and other tools due to its high hardness and resistance to shock and wear. EDM is employed to machine these materials, with studies exploring the influence of various parameters on material removal rate and surface roughness (Kanagarajan, Karthikeyan, Palanikumar, Sivaraj, 2008).
Thermal Spray Coatings : WC-Co thermal spray coatings are used for ambient temperature wear applications, typically using agglomerated feedstock (Matthews, Ansbro, Berndt, Ang, 2020).
Sintering with Iron-Based Alloy Binders : Research has focused on producing WC bodies cemented with non-hazardous iron-based alloy binders, using techniques like hot pressing and pressureless sintering (Pittari, Murdoch, Kilczewski, Hornbuckle, Swab, Darling, Wright, 2018).
Recovery from Tool Waste : Studies have analyzed the recovery of tungsten and cobalt from WC-Co tool waste, involving processes like oxidation and reduction (Rojas-Reyes, Sierra-Perez, Martínez-Zambrano, Rojas-Sarmiento, 2018).
Optimization in EDM Characteristics : Research has developed non-linear regression models and optimization techniques for processing conditions in EDM of WC/Co cemented carbide (Kanagarajan, Karthikeyan, Palanikumar, Davim, 2009).
Applications in Sonar Calibration : WC-Co has been used in fabricating targets for calibrating broadband multibeam sonar, essential in fisheries and ecological research (Foote, 2006).
Wear Properties under Abrasive Conditions : The wear resistance of WC-Co hardmetals under dry abrasive conditions has been extensively tested, showing significant resistance to wear and grooving under high loads (Gant, Gee, 2001).
Corrosion Behavior with Nickel-Based Binders : WC-Co hardmetals' corrosion resistance has been compared with alternatives, using techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Rocha, Bastos, Cardoso, Rodrigues, Fernandes, Soares, Sacramento, Senos, Ferreira, 2019).
Electrochemical Recovery of Tungsten and Cobalt : The electrochemical method has been used for recovering tungsten and cobalt from tungsten carbide scrap, involving oxidation at the anode and cobalt ion dissolution (Latha, Venkatachalam, 1989).
ED Machining and Process Stability : Research has focused on the instability of EDM processes when machining WC-Co composite and proposed methods to control it (Mahdavinejad, Mahdavinejad, 2005).
Plasma Boronitriding for Diamond Coating : A study developed a substrate pretreatment method with plasma boronitriding to improve the adhesion of diamond films on WC-Co cutting tools (Man, Wang, Ma, Wang, 2003).
Life Cycle Assessment of WC-Co Cermets : Environmental burdens related to the fabrication of WC-Co components have been evaluated, comparing different production processes (Xiong, Lau, Zhou, Schoenung, 2008).
Multiresolution Modeling of Composites : A continuum-based model has been developed to capture the scales of strain localization in WC-Co composites during plastic deformation and failure (McVeigh, Liu, 2009).
Influence of Cryo-Processing : The impact of cryo-processing on the properties of tungsten carbide with various cobalt contents has been explored, showing significant improvements in properties like Vickers hardness and coercivity (Padmakumar, Guruprasath, Dinakaran, 2019).
Electrolytic Separation of Tungsten and Cobalt : Research on separating tungsten and cobalt from WC-Co cemented carbide scrap using electrochemical methods in molten salts has been conducted (Li, Xi, Liu, Nie, Ma, 2019).
Electrochemical Behavior in Molten Hydroxide : The study investigated tungsten leaching from WC-Co alloys in molten sodium hydroxide at low temperatures (Kamimoto, Kasuga, Takeshita, Hagio, Kuroda, Ichino, Deevanhxay, 2020).
Cobalt Coated Tungsten Carbide Powder Preparation : A process for preparing high-quality cobalt-coated tungsten carbide powder has been researched, crucial for applications in aerospace and metallurgy (Hou, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Additive manufacturing of WC-Co hardmetals has been widely studied in recent years . The substitution of a cobalt binder with High Entropy Alloys (HEAs) can lead to the refinement of WC grains; it increases the hardness, fracture toughness, corrosion resistance, and oxidation resistance of cemented carbides . Thus, the substitution of a cobalt binder with HEAs is very promising for the further development of cemented carbides .
Vergleich Mit ähnlichen Verbindungen
- Tungsten Boride
- Tungsten Nitride
- Molybdenum Carbide
- Titanium Carbide
- Silicon Carbide
Comparison:
- Tungsten Carbide vs. Tungsten Boride: Tungsten carbide is harder and more wear-resistant than tungsten boride, making it more suitable for cutting and drilling applications .
- Tungsten Carbide vs. Tungsten Nitride: Tungsten carbide has higher hardness and thermal stability compared to tungsten nitride .
- Tungsten Carbide vs. Molybdenum Carbide: Tungsten carbide is more wear-resistant and has higher hardness than molybdenum carbide .
- Tungsten Carbide vs. Titanium Carbide: Tungsten carbide has higher density and hardness compared to titanium carbide .
- Tungsten Carbide vs. Silicon Carbide: Tungsten carbide is more wear-resistant and has higher hardness than silicon carbide .
Tungsten carbide cobalt stands out due to its unique combination of hardness, wear resistance, and toughness, making it an invaluable material in various industrial applications.
Eigenschaften
IUPAC Name |
cobalt;methylidynetungsten |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH.Co.W/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHVRMRUVYPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[W].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoW |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
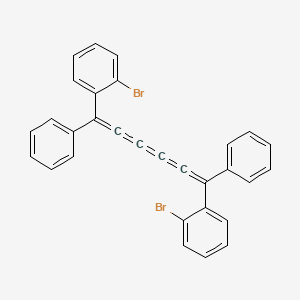

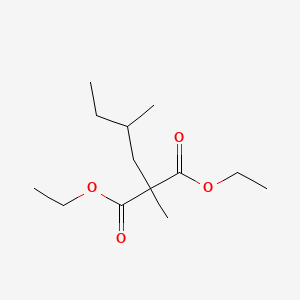
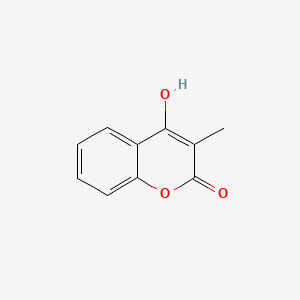
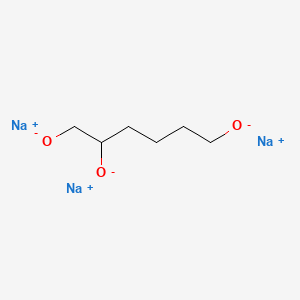
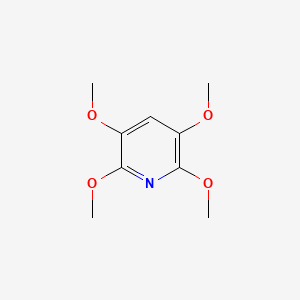
![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)
